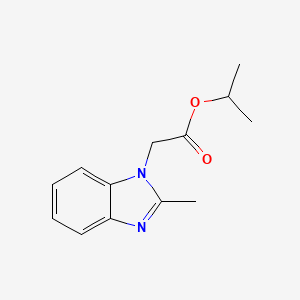

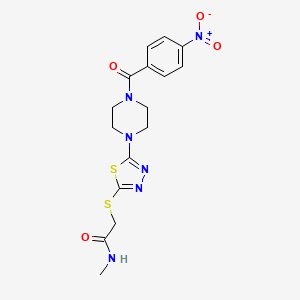

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While the specific synthesis process for this compound is not available, imidazole derivatives are generally synthesized using glyoxal and ammonia .Molecular Structure Analysis

The compound likely contains an imidazole ring, a propan-2-yl group, and an acetate group. The exact orientation and bonding of these groups would need to be confirmed through experimental methods such as X-ray crystallography .Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives have been recognized for their antimicrobial properties. The structure of propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate suggests potential efficacy against a variety of microbial pathogens. Studies have shown that compounds with similar structures exhibit good antimicrobial potential , which could be harnessed in the development of new antibacterial and antifungal agents.

Antioxidant Activity

The presence of the imidazole ring in the compound’s structure indicates a likelihood of antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Derivatives of imidazole have been evaluated for antioxidant activity using methods like Hydrogen peroxide scavenging and Nitric oxide scavenging , suggesting that this compound could be a candidate for further antioxidant studies.

CO2 Capture and Storage

Metal-organic frameworks (MOFs) incorporating imidazole-based linkers have shown promise in the capture and storage of CO2, a significant greenhouse gas. The related compound, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene, has been used to create MOFs with excellent CO2 adsorption capacity . Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate could potentially be utilized in the synthesis of novel MOFs for environmental applications.

Cytotoxicity Against Cancer Cells

Imidazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. Compounds bearing the imidazole moiety have demonstrated adequate cytotoxic effect, which is a desirable property in the development of anticancer drugs . This suggests that the compound may have applications in cancer research, particularly in the synthesis of new chemotherapeutic agents.

Synthesis of Heterocyclic Compounds

The imidazole ring is a core structure in many natural products and pharmaceuticals. The versatility of imidazole derivatives makes them valuable synthons in the development of new drugs. Propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate could serve as a precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications .

Spectroscopic Studies and Material Science

Imidazole derivatives are also of interest in material science for their unique spectroscopic properties. They can be used in the study of crystal structures and spectroscopic analysis, which are essential in the design of new materials with specific properties . This compound could contribute to advancements in material science, particularly in the development of new crystalline materials.

properties

IUPAC Name |

propan-2-yl 2-(2-methylbenzimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-15-10(3)14-11-6-4-5-7-12(11)15/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVOHOUXTXMBTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)

![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)

![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)

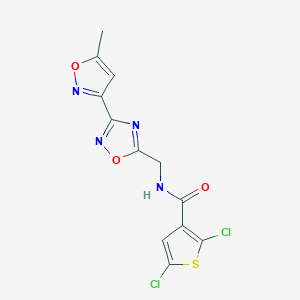

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)